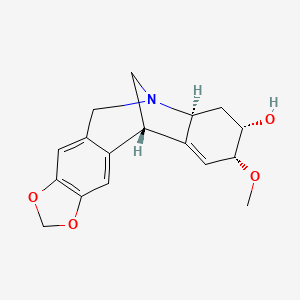

Coccinine

Description

Structure

2D Structure

Properties

CAS No. |

139068-98-7 |

|---|---|

Molecular Formula |

C17H19NO4 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |

InChI |

InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1 |

InChI Key |

MKYLOMHWHWEFCT-ZQDZILKHSA-N |

Isomeric SMILES |

CO[C@@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |

Canonical SMILES |

COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Properties of Cochineal Extract: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of cochineal extract, with a primary focus on its main constituent, carminic acid. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the analysis and characterization of this natural colorant. This document details the ultraviolet-visible (UV-Vis) absorption, fluorescence, Fourier-transform infrared (FT-IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics of cochineal extract and carminic acid. Detailed experimental protocols for each analytical technique are provided, and key experimental workflows are visualized to facilitate understanding and implementation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of cochineal extract, primarily by measuring the absorbance of its main component, carminic acid. The absorption spectrum of carminic acid is sensitive to pH and the solvent environment, which can be leveraged for its characterization and quantification.

Data Presentation: UV-Vis Absorption Maxima (λmax)

| Compound/Extract | Solvent/Condition | Absorption Maxima (λmax) in nm | Reference |

| Carminic Acid | Dilute Hydrochloric Acid Solution | ~494 | [1] |

| Carminic Acid | Aqueous Ammonia Solution | ~518 | [1] |

| Carminic Acid | Acidic HPLC Eluent | 492 | [2] |

| Carminic Acid | Ethanol | Broad band centered at 450 | [3][4] |

| Cochineal Pigment | pH 3.8 | ~495, 525, 560 | [5][6] |

| Cochineal Pigment | pH 12.0 | ~510 | [6] |

| Cochineal Extract | General | ~525 and 560 | [7] |

| Carmine | - | 281, 332, 515, 553 | [5] |

| 4-Aminocarminic Acid | Acidic Media | 524, 561 | [2] |

Experimental Protocol: UV-Vis Spectrophotometry of Cochineal Extract

This protocol outlines the steps for determining the concentration of carminic acid in a cochineal extract sample.

1. Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks (100 mL, 1000 mL)

-

Pipettes

-

Analytical balance

-

Cochineal extract sample

-

Deionized water

-

Hydrochloric acid (HCl), 0.02 M (for acidic measurements)

2. Sample Preparation:

-

Accurately weigh a known amount of the cochineal extract powder.

-

Quantitatively transfer the sample to a 1000 mL volumetric flask.

-

Dissolve the sample in deionized water and dilute to the mark. Mix thoroughly.

-

If necessary, perform further dilutions to ensure the absorbance reading is within the linear range of the instrument (typically 0.2 - 0.8 A.U.).

3. Instrumental Analysis:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.

-

Set the wavelength range to scan from 300 nm to 700 nm.

-

Use deionized water (or the corresponding solvent if not water) as a blank to zero the instrument.

-

Rinse a quartz cuvette with the sample solution, then fill the cuvette.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Record the absorbance spectrum of the sample.

-

Identify the wavelength of maximum absorbance (λmax), which for carminic acid in acidic solution is approximately 494 nm.[8]

4. Quantification:

-

The concentration of carminic acid can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.

-

Alternatively, a calibration curve can be prepared using standards of known carminic acid concentration to determine the concentration of the unknown sample.

Experimental Workflow: UV-Vis Analysis

Fluorescence Spectroscopy

Cochineal extract and its primary component, carminic acid, exhibit fluorescence, a property that can be utilized for their detection and characterization. The fluorescence emission is influenced by factors such as the size of the cochineal insect and the presence of metal mordants.

Data Presentation: Fluorescence Properties

| Sample | Excitation Wavelength (nm) | Emission Wavelength Range (nm) | Key Observations | Reference |

| Wild Cochineal (in-vivo) | Not specified | 570 - 760 | Fluorescence intensity is proportional to cochineal size.[9][10] | [9][10] |

| Cochineal-dyed wool (with Al or Sn mordant) | 433 | Three emission bands in the visible region | Aluminum and tin mordants result in fluorescence.[11] | [11] |

| Cochineal-dyed wool (with Cr, Cu, or Fe mordant) | 433 | Fluorescence quenched | Chromium, copper, and iron mordants quench fluorescence.[11] | [11] |

| Anthraquinone Glycosides (general, after reduction) | 385 | 495 | Reduction of anthraquinones can yield fluorescent compounds.[12] | [12] |

Experimental Protocol: Fluorescence Spectroscopy

This protocol provides a general method for measuring the fluorescence spectrum of a cochineal extract solution.

1. Materials and Equipment:

-

Fluorometer/Spectrofluorometer

-

Quartz cuvettes (4-sided clear)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Cochineal extract sample

-

Appropriate solvent (e.g., deionized water, ethanol)

2. Sample Preparation:

-

Prepare a stock solution of the cochineal extract in the chosen solvent.

-

Perform serial dilutions to prepare a series of solutions of varying concentrations. The optimal concentration should be low enough to avoid inner filter effects.

3. Instrumental Analysis:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation and emission monochromators. For exploratory scans, a broad excitation wavelength range can be used to find the optimal excitation wavelength.

-

Record an excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at a fixed wavelength.

-

Identify the excitation maximum (λex) from the excitation spectrum.

-

Set the excitation monochromator to the determined λex.

-

Record the emission spectrum by scanning a range of emission wavelengths.

-

Run a solvent blank to subtract any background fluorescence.

4. Data Analysis:

-

The resulting emission spectrum will show the fluorescence intensity as a function of wavelength.

-

Identify the emission maximum (λem).

-

The Stokes shift (the difference in wavelength between the excitation and emission maxima) can be calculated.

Experimental Workflow: Fluorescence Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in cochineal extract, thereby providing structural information about its components, primarily carminic acid.

Data Presentation: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3302 | Carboxyl groups | [13] |

| 2933 | Sugar residues | [13] |

| 1650 | C=O stretching | |

| 1616 | Carboxyl groups | [13] |

| 1568 | Anthraquinones | [13] |

| 1377 | Carboxyl groups | [13] |

| 1273 | Anthraquinones | [13] |

| 1074 | Sugar residues | [13] |

| 1044 | Sugar residues | [13] |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the FT-IR analysis of a solid cochineal extract sample.

1. Materials and Equipment:

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Pellet press

-

KBr powder (spectroscopy grade, dried)

-

Cochineal extract sample (dried)

2. Sample Preparation:

-

Place a small amount (1-2 mg) of the dried cochineal extract sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet die of the press.

-

Apply pressure to the die using the hydraulic press to form a transparent or translucent pellet.

3. Instrumental Analysis:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the FT-IR spectrum of the sample.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

4. Data Analysis:

-

The resulting spectrum shows the absorbance or transmittance as a function of wavenumber.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental Workflow: FT-IR Analysis (KBr Pellet)

References

- 1. NMR study of some anthraquinones from rhubarb | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. cris.pucp.edu.pe [cris.pucp.edu.pe]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

- 8. Carminic Acid(1260-17-9) IR Spectrum [chemicalbook.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. [Absolute quantification of carminic acid in cochineal extract by quantitative NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Carmine Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmine, also known as cochineal, cochineal extract, crimson lake, carmine lake, Natural Red 4, C.I. 75470, or E120, is a vibrant red pigment with a long history of use in food, cosmetics, and pharmaceuticals.[1] It is derived from carminic acid, a natural anthraquinone glycoside produced by the female cochineal insect, Dactylopius coccus, which lives on cacti primarily in South America and Mexico.[2] The dye is a chelate complex of carminic acid with aluminum and calcium ions.[3] This guide provides a comprehensive overview of the physical and chemical properties of carmine and its principal coloring component, carminic acid, with a focus on data and methodologies relevant to research and development.

Chemical Structure and Identification

The primary coloring principle of carmine is carminic acid.[4] It is a C-glycosyl compound, specifically a tetrahydroxyanthraquinone linked to a glucose unit.[5]

Caption: Chemical Structure of Carminic Acid.[1]

Carmine itself is an aluminum and calcium lake of carminic acid.[6] The exact structure of carmine has been a subject of study, with evidence suggesting a complex involving aluminum and calcium ions chelated to the carminic acid molecule.[3]

Physical and Chemical Properties

The properties of carmine and carminic acid are summarized in the tables below. These properties are crucial for formulation development, stability testing, and analytical method development.

Table 1: General Physical and Chemical Properties of Carminic Acid

| Property | Value | References |

| Molecular Formula | C₂₂H₂₀O₁₃ | [1] |

| Molecular Weight | 492.39 g/mol | [1] |

| Appearance | Dark red or purple-red crystalline powder | [1] |

| Melting Point | 136 °C (decomposes) | [1] |

| pKa Values | pKa1 = 2.81, pKa2 = 5.43, pKa3 = 8.10 | [1] |

Table 2: Solubility of Carminic Acid

| Solvent | Solubility | References |

| Water | 1.30 g/L at 25 °C | [1] |

| Hot Water | Partially soluble | [7] |

| Cold Water | Almost insoluble | [7] |

| Ethanol | Soluble (2 mg/mL) | [8] |

| Methanol | Soluble | [8] |

| Concentrated Sulfuric Acid | Soluble | [1] |

| Ammonium Hydroxide | Soluble | [4] |

| Sodium Carbonate Solution | Soluble | [7] |

| Ether | Slightly soluble | [1] |

| Petroleum Ether | Practically insoluble | [1] |

| Benzene | Practically insoluble | [1] |

| Chloroform | Practically insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

Table 3: Stability of Carminic Acid

| Condition | Stability | References |

| pH | Color is pH-dependent: orange-yellow at pH < 4.8, red at pH 4.8-6.2, and violet at higher pH. Stable in alkaline solutions (pH > 3.5). | [4][10][11] |

| Light | Unstable in direct sunlight and incandescent light; photodegradation is oxygen-dependent. | [12][13] |

| Temperature | Stable in darkness at temperatures from 20 to 90 °C. | [13] |

| Oxidizing Agents | Stable in the presence of H₂O₂. | [13] |

| Reducing Agents | Unstable in high concentrations of Na₂SO₃. | [13] |

| Metal Ions | Forms complexes with metal ions such as Fe³⁺, Fe²⁺, and Cu²⁺, which can alter its color. Stable in the presence of Mg²⁺ and K⁺. | [13] |

Table 4: Spectroscopic Properties of Carminic Acid

| Technique | Wavelength (λmax) / m/z | Conditions | References |

| UV-Vis | ~494 nm | In dilute hydrochloric acid | [1] |

| ~518 nm | In aqueous ammonia solution | [1] | |

| 490-500 nm | In 0.02 N HCl | [1] | |

| 540 nm | In 0.0001 N NaOH | [1] | |

| LC-MS/MS (ESI-) | Precursor ion: m/z 491 [M-H]⁻ | - | [14] |

| Fragment ions: m/z 447 [M-H-CO₂]⁻, 357, 327, 299 | Collision-induced dissociation | [15][16] |

Experimental Protocols

Extraction of Carminic Acid from Cochineal

A general laboratory-scale protocol for the extraction of carminic acid is outlined below. This can be adapted and optimized for specific research needs.

Caption: Workflow for Carminic Acid Extraction.[10]

Methodology:

-

Grinding: Grind dried cochineal insects into a fine powder using a mortar and pestle.[10]

-

Extraction: Add the powdered insects to deionized water and bring to a boil. Maintain a gentle boil for 15-20 minutes with occasional stirring.[10]

-

Filtration: After cooling, filter the mixture to remove the solid insect debris, collecting the red aqueous extract.

-

Purification (Optional Acid Precipitation): The extract can be further purified by adjusting the pH to an acidic level, which will cause the carminic acid to precipitate.

-

Collection: The precipitated carminic acid can be collected by centrifugation or filtration.

-

Drying: The purified carminic acid is then dried, typically in a desiccator or a low-temperature oven, to yield a powder.

High-Performance Liquid Chromatography (HPLC) for Quantification of Carminic Acid

This protocol is a representative method for the analysis of carminic acid in various samples, including pharmaceuticals and cosmetics.[17][18][19]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[18]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[17]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous phase (e.g., water with formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is a mixture of acetonitrile and phosphate buffer (pH 3.4).[17]

-

Flow Rate: Typically 1.0 mL/min.[17]

-

Column Temperature: Maintained at a constant temperature, for example, 35 °C.[17]

-

Detection Wavelength: Monitoring at the absorption maximum of carminic acid under the mobile phase conditions, typically around 490-520 nm.[18]

-

Injection Volume: 20 µL.[18]

Sample Preparation:

The sample preparation will vary depending on the matrix:

-

Pharmaceuticals (Tablets/Capsules):

-

Accurately weigh the powdered tablets or the contents of the capsules.

-

Dissolve the sample in a suitable solvent, which may be the mobile phase or a solvent in which carminic acid is soluble.

-

Use sonication to ensure complete dissolution of the dye.

-

Centrifuge the solution to pellet any insoluble excipients.

-

Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[18]

-

-

Cosmetics (e.g., Lipstick):

-

Accurately weigh the lipstick sample.

-

Dissolve the sample in the mobile phase or a suitable organic solvent.

-

Filter the solution through a 0.45 µm PTFE filter prior to injection.[17]

-

Quantification:

Quantification is achieved by creating a calibration curve using standard solutions of carminic acid of known concentrations. The peak area of carminic acid in the sample chromatogram is then used to determine its concentration by interpolation from the calibration curve.

Signaling Pathways and Biological Interactions

While carmine is primarily used as an excipient for its coloring properties in drug formulations, it is important to be aware of its biological interactions. Carminic acid has been reported to have anti-inflammatory and antioxidant activities. Studies have shown that it can reduce the levels of inflammatory factors and reactive oxygen species (ROS). However, carmine has also been associated with allergic reactions in some individuals.

Caption: Overview of Carminic Acid's Biological Activities.

Conclusion

Carmine and its active component, carminic acid, are well-characterized natural colorants with a range of applications in the pharmaceutical and other industries. A thorough understanding of their physical and chemical properties, including solubility, stability, and spectroscopic characteristics, is essential for their effective and safe use in product development. The provided data and experimental protocols offer a solid foundation for researchers and scientists working with this dye. Further investigation into the quantitative aspects of solubility and stability under a broader range of conditions will continue to enhance the technical knowledge base for this important natural product.

References

- 1. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Photocatalytic Degradation of Indigo Carmine Dye Using Hydrothermally Synthesized Anatase TiO2 Nanotubes under Ultraviolet Light Emitting Diode Irradiation | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. mpbio.com [mpbio.com]

- 8. Towards hydrophobic carminic acid derivatives and their incorporation in polyacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uiw.edu [uiw.edu]

- 10. researchgate.net [researchgate.net]

- 11. iris.unive.it [iris.unive.it]

- 12. Study on Stability and Determination Methods of Carminic Acid Extracted from Dactylopius coccus Costa [spkx.net.cn]

- 13. researchgate.net [researchgate.net]

- 14. Identification of unknown colorants in pre-Columbian textiles dyed with American cochineal (Dactylopius coccus Costa) using high-performance liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. csfarmacie.cz [csfarmacie.cz]

- 18. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | CoLab [colab.ws]

- 19. medchemexpress.com [medchemexpress.com]

A Legacy in Crimson: The Historical Application of Cochineal in Scientific Staining

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Long before the advent of synthetic dyes, the natural world provided the pigments that first illuminated the microscopic world. Among these, cochineal, a vibrant crimson dye derived from the insect Dactylopius coccus, holds a distinguished place in the annals of histology and cytology. For centuries, its derivative, carmine, was an indispensable tool for researchers seeking to unravel the intricate structures of biological tissues. This technical guide delves into the historical use of cochineal in scientific staining, providing a detailed overview of its origins, the development of key staining methodologies, and the experimental protocols that laid the groundwork for modern histology.

The enduring value of cochineal-derived stains lay in their ability to produce a powerful and permanent red coloration, particularly for nuclei and other tissue components.[1] While its use has largely been superseded by synthetic dyes in routine histology, carmine stains remain valuable for specific applications, such as the demonstration of glycogen and mucins, and as a counterstain in immunostaining procedures.[2][3] Understanding the historical context and methodologies of cochineal staining offers valuable insights into the evolution of microscopic anatomy and the foundational techniques upon which modern biological imaging is built.

Historical Perspective: From Ancient Dye to Scientific Tool

The use of cochineal as a dye dates back to the Aztec and Maya civilizations of the Americas.[4] Spanish conquistadors introduced the brilliant red pigment to Europe in the 16th century, where it became a highly prized commodity for textiles.[5] Its transition from a textile dye to a scientific stain was a gradual process, driven by the burgeoning field of microscopy.

Early pioneers in microscopy, including Antonie van Leeuwenhoek, were known to have experimented with natural dyes to enhance the visibility of their specimens.[6][7] However, the first documented use of cochineal for histological purposes is attributed to John Hill in 1770, who used it to study wood structures.[8] The mid-19th century saw a surge in the use of carmine for tissue staining. H.R. Goeppert and F. Cohn (1849), as well as A. Corti (1851), utilized carmine for studying cell contents.[2] Theodor Hartig is often credited with discovering the process of tissue staining with carmine in 1854.[2] Joseph Von Gerlach was a key figure in popularizing the use of ammoniacal carmine to successfully stain cells of the cerebellum.[8]

The active coloring agent in cochineal is carminic acid (C.I. 75470, Natural Red 4), which constitutes 17-24% of the dried insect's weight.[2][4] For effective nuclear staining, carminic acid is almost invariably used with a mordant, such as an alum solution, to form a colored lake that binds to tissue components.[2] This principle of using a mordant to facilitate dye binding was a critical development in achieving consistent and selective staining.

Quantitative Data Summary

Historical records on the precise quantitative aspects of cochineal staining are often descriptive rather than strictly numerical. However, analysis of surviving protocols and historical accounts allows for the compilation of key quantitative parameters.

| Parameter | Historical Range/Value | Source(s) |

| Carminic Acid Content in Cochineal | 17-24% of dried insect weight | [4] |

| Cochineal to Dye Ratio | ~70,000-100,000 insects per pound/kilogram of dye | [3][5] |

| Carmine in Staining Solutions | 0.5% - 2% (w/v) | [9][10] |

| Alum Mordant Concentration | 0.5% - 5% (w/v) | [9] |

| Staining Time | Minutes to several hours | [2][9] |

Key Historical Staining Methodologies and Protocols

The versatility of carmine led to the development of numerous formulations, each tailored for specific applications. The following sections detail the protocols for some of the most significant historical carmine stains.

General Workflow for Carmine Staining

The preparation and application of carmine stains historically followed a general workflow, which can be visualized as a series of sequential steps. This process involved the preparation of the carmine solution, fixation of the biological tissue, staining, differentiation, and finally, dehydration and mounting for microscopic examination.

Caption: General experimental workflow for historical carmine staining.

Alum Carmine Stain

A widely used formulation for general nuclear staining.

Experimental Protocol:

-

Preparation of the Staining Solution:

-

Dissolve 1 gram of carmine and 5 grams of ammonia alum in 100 ml of distilled water.

-

Boil the solution for 20-30 minutes.

-

Allow the solution to cool and then filter.

-

Add a small crystal of thymol to prevent the growth of mold.

-

-

Staining Procedure:

-

Bring fixed and washed tissue sections to water.

-

Immerse the sections in the alum carmine solution for 15-60 minutes, or until the desired staining intensity is achieved.

-

Wash the sections in distilled water to remove excess stain.

-

Differentiate, if necessary, with a weak acid solution (e.g., 0.1% hydrochloric acid in 70% alcohol) to remove background staining and enhance nuclear definition.

-

Wash thoroughly in water.

-

Dehydrate through a graded series of alcohols, clear in xylene, and mount in a suitable medium.

-

Aceto-Carmine Stain

A rapid stain particularly valued by cytologists for the examination of chromosomes in fresh material.[11]

Experimental Protocol:

-

Preparation of the Staining Solution:

-

To 100 ml of 45% acetic acid, add 0.5 grams of carmine.

-

Boil the mixture for a few minutes.

-

Cool the solution rapidly and filter.

-

-

Staining Procedure (for fresh preparations):

-

Place a small piece of fresh tissue (e.g., anther squash) on a microscope slide.

-

Add a drop of aceto-carmine stain.

-

Gently heat the slide over a flame for a few seconds to facilitate staining and spreading of the cells. Do not boil.

-

Place a coverslip over the preparation and apply gentle pressure to squash the tissue.

-

Examine immediately under the microscope.

-

Mayer's Mucicarmine Stain

A specific stain for epithelial mucins, which appear a deep red to pink color.[3]

Experimental Protocol:

-

Preparation of the Stock Solution:

-

To 100 ml of 50% alcohol, add 1 gram of carmine and 0.5 grams of anhydrous aluminum chloride.

-

Heat the mixture gently until the carmine is dissolved.

-

Cool and filter.

-

-

Preparation of the Working Solution:

-

Dilute 1 part of the stock solution with 4 parts of distilled water.

-

-

Staining Procedure:

-

Bring paraffin sections to water.

-

Stain in the working mucicarmine solution for 20-30 minutes.

-

Rinse briefly in distilled water.

-

Counterstain with a suitable nuclear stain, such as hematoxylin, if desired.

-

Dehydrate, clear, and mount.

-

Best's Carmine Stain for Glycogen

A classic method for the demonstration of glycogen, which stains a bright red.[3]

Experimental Protocol:

-

Preparation of the Stock Solution:

-

In a flask, combine 2 grams of carmine, 1 gram of potassium carbonate, and 5 grams of potassium chloride in 60 ml of distilled water.

-

Boil gently for 5 minutes.

-

Cool and add 20 ml of concentrated ammonia.

-

The solution should be stored in a refrigerator.

-

-

Preparation of the Working Solution:

-

Mix 10 ml of the stock solution, 15 ml of concentrated ammonia, and 15 ml of methyl alcohol.

-

-

Staining Procedure:

-

Bring sections to water.

-

Stain with a nuclear stain like hematoxylin.

-

Wash in water.

-

Stain in the working carmine solution for 15-20 minutes.

-

Differentiate in a solution of 80% alcohol, 40% methyl alcohol, and 100 ml of distilled water.

-

Dehydrate, clear, and mount.

-

Staining Mechanism: A Chemical Perspective

The staining action of carmine is a complex process involving the interaction of the carminic acid molecule with tissue components, often mediated by a metallic mordant. The proposed mechanisms vary depending on the specific formulation and the target structure.

Caption: Proposed binding mechanisms of carmine with different tissue components.

-

Nuclear Staining: In alum carmine, the aluminum acts as a mordant, forming a coordination complex with carminic acid. This positively charged complex then binds to the negatively charged phosphate groups of DNA in the nucleus.[12]

-

Glycogen Staining: The staining of glycogen by Best's carmine is thought to occur through hydrogen bonding between the hydroxyl groups of the glycogen polymer and the carmine molecule.[12]

-

Mucin Staining: Acidic mucins, which are rich in carboxyl and sulfate groups, are believed to stain through ionic interactions with the carmine-aluminum complex.[12]

Conclusion

The historical use of cochineal in scientific staining represents a pivotal chapter in the development of histology and our understanding of the microscopic world. From its origins as a precious natural dye to its refinement into a versatile tool for scientific inquiry, carmine has left an indelible mark on biological research. While modern laboratories have a vast arsenal of synthetic dyes at their disposal, the principles of mordanting and selective staining established with cochineal continue to be relevant. The detailed protocols and methodologies developed by early pioneers not only provided the first clear images of cellular structures but also laid the conceptual foundation for the more sophisticated staining techniques used today in research, diagnostics, and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 3. sakuraus.com [sakuraus.com]

- 4. Cochineal - Wikipedia [en.wikipedia.org]

- 5. smarthistory.org [smarthistory.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Antonie van Leeuwenhoek - Wikipedia [en.wikipedia.org]

- 8. Histological Stains in the Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carmine Alum Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. biognost.com [biognost.com]

- 11. researchgate.net [researchgate.net]

- 12. The history, chemistry and modes of action of carmine and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Carminic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of carminic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this natural colorant is utilized. The guide details quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides visual workflows for key experimental processes.

Introduction to Carminic Acid

Carminic acid is a complex anthraquinone C-glycoside, a natural red dye extracted from the female cochineal insect (Dactylopius coccus). Its vibrant and stable color has led to its widespread use in the food, cosmetic, and pharmaceutical industries. For formulation development, understanding the solubility of carminic acid in different solvent systems is of paramount importance. Solubility dictates the choice of vehicle for effective delivery, influences bioavailability, and impacts the overall stability and efficacy of the final product.

Solubility of Carminic Acid

The solubility of carminic acid is largely dictated by its molecular structure, which includes a hydrophilic sugar moiety and a large, relatively less polar anthraquinone core with several hydroxyl and carboxylic acid groups. This amphiphilic nature results in a varied solubility profile across different organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of carminic acid in various solvents. It is important to note that temperature plays a significant role in solubility, and the values provided are at specified temperatures where available.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Citation |

| Water | H₂O | 1.30 g/L | 25 | [1][2][3] |

| Water | H₂O | 4 mg/mL | Not Specified | [4] |

| Ethanol | C₂H₅OH | 2 mg/mL | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 55 mg/mL | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 125 mg/mL (with sonication) | Not Specified | [6] |

Qualitative Solubility Data

| Solvent | Solubility Description | Citation |

| Polar Protic Solvents | ||

| Methanol | Soluble | [4] |

| Propylene Glycol | Soluble | [7] |

| Glycerol | Soluble | [7] |

| Acetic Acid (1N) | 1% (clear to hazy, red) | |

| Polar Aprotic Solvents | ||

| Acetone | Soluble (used in extraction) | [8] |

| Nonpolar Solvents | ||

| Diethyl Ether | Slightly Soluble | [1][2] |

| Benzene | Practically Insoluble | [1][2] |

| Chloroform | Practically Insoluble | [1][2] |

| Petroleum Ether | Practically Insoluble | [1][2] |

| Other | ||

| Concentrated Sulfuric Acid | Soluble | [1][2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development involving carminic acid. The following are detailed methodologies for two common experimental approaches.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the direct measurement of the mass of the solute that can dissolve in a given amount of solvent to form a saturated solution.

Materials:

-

Carminic acid powder

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or funnel with filter paper)

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of carminic acid powder to a known volume or mass of the chosen organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is established, carefully filter the solution to separate the undissolved solid. It is critical to maintain the temperature of the solution during filtration to prevent precipitation or further dissolution.

-

-

Determination of Solute Mass:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent from the filtrate in the evaporating dish using a gentle heat source or an oven set to a temperature that will not degrade the carminic acid.

-

Once the solvent is fully evaporated, dry the evaporating dish containing the carminic acid residue in an oven at a suitable temperature until a constant weight is achieved.

-

Reweigh the evaporating dish with the dried carminic acid.

-

-

Calculation of Solubility:

-

The mass of the dissolved carminic acid is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved carminic acid by the volume of the filtrate taken.[9][10]

-

Spectrophotometric Method

The spectrophotometric method is a sensitive and accurate technique for determining the solubility of colored compounds like carminic acid. This method relies on the relationship between the absorbance of a solution and the concentration of the solute, as described by the Beer-Lambert Law.

Materials:

-

Carminic acid powder

-

Selected organic solvent

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a series of standard solutions of carminic acid in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for carminic acid in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear within a certain concentration range.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of carminic acid at a constant temperature.

-

-

Analysis of the Saturated Solution:

-

Carefully take an aliquot of the clear, saturated filtrate and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of carminic acid in the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This concentration represents the solubility of carminic acid in the solvent at the specified temperature.[11][12]

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of carminic acid using either the gravimetric or spectrophotometric method.

Caption: Workflow for determining carminic acid solubility.

Extraction and Purification of Carminic Acid from Cochineal

This diagram outlines the key steps involved in the extraction and purification of carminic acid from its natural source, the cochineal insect. This process is fundamental to obtaining the compound for research and commercial applications.

Caption: Carminic acid extraction and purification workflow.

References

- 1. Carminic Acid [benchchem.com]

- 2. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 1260-17-9,Carminic Acid | lookchem [lookchem.com]

- 4. mpbio.com [mpbio.com]

- 5. Carminic acid | ROS | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CARMINE - Ataman Kimya [atamanchemicals.com]

- 8. entomologyjournals.com [entomologyjournals.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Spectrophotometric Measurements in the Dyestuffs Industry* [opg.optica.org]

- 12. sdc.org.uk [sdc.org.uk]

An In-depth Technical Guide to the Natural Sources and Harvesting of Cochineal Insects (Dactylopius coccus)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, cultivation, and harvesting of cochineal insects (Dactylopius coccus), the source of the historically and industrially significant red colorant, carminic acid. This document details the biological and ecological aspects of the insect, traditional and modern harvesting and processing techniques, and quantitative data on yields and active compound concentrations. Furthermore, it provides detailed experimental protocols for the extraction and quantification of carminic acid, intended for research and development applications.

Natural Sources and Habitat of Cochineal Insects

The cochineal insect (Dactylopius coccus) is a scale insect belonging to the suborder Sternorrhyncha.[1] It is a sessile parasite native to the tropical and subtropical regions of the Americas, including Mexico and the Southwestern United States.[1][2] Cochineal insects have a symbiotic relationship with their host plants, which are cacti of the Opuntia genus, commonly known as prickly pear cacti.[3][4] The insects feed on the cactus's moisture and nutrients by penetrating the plant with their beak-like mouthparts.[1][2] This feeding behavior is parasitic, but the host plant is generally not killed, ensuring a sustainable relationship.[3]

There are over 200 species of Opuntia cacti, and while cochineal can be cultivated on many of them, Opuntia ficus-indica is the most common host for commercial production.[1] The insects typically cluster in shady, sheltered areas on the cactus pads, appearing as white, cottony masses due to a waxy substance they secrete for protection against desiccation and excessive sun.[1][5] This waxy coating conceals the deep crimson color of the female insect's body, which is due to the high concentration of carminic acid.[6]

The primary producers of cochineal today are Peru, followed by Mexico, Chile, Argentina, and the Canary Islands.[1] While some harvesting occurs from wild cactus stands, a significant portion of commercial production comes from cultivated plantations known as nopalries.[2][6]

Cochineal Insect Life Cycle and Cultivation

The life cycle of the cochineal insect consists of three main stages: egg, nymph, and adult.[6] Adult females are wingless, oval-shaped, and approximately 5 mm long.[7] After mating with the smaller, winged adult males, the fertilized female's size increases as she gives birth to tiny nymphs.[7]

The first nymph stage, known as the "crawler" stage, is the mobile phase of the insect's life.[1] The crawlers move to a suitable feeding spot on the cactus pad and produce long wax filaments.[1] Wind catches these filaments, dispersing the crawlers to new host cacti.[1] Once a suitable location is found, the female nymph becomes sessile, inserting its mouthparts into the cactus to feed for the remainder of its life.[8] Male nymphs also feed on the cactus until they reach sexual maturity, at which point they develop wings and live only long enough to fertilize the females.[1]

Controlled cultivation of cochineal involves the deliberate infestation of Opuntia cacti. One traditional method involves placing small baskets, known as "Zapotec nests," containing fertile females onto the cactus pads.[2][6] The females then leave the nests to establish themselves on the cactus.[6] In controlled environments, the complete life cycle takes approximately three months, with a constant temperature of 27°C being maintained for optimal growth.[3][6] The insects are typically harvested when they are around 90 days old.[6]

References

- 1. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

- 2. scribd.com [scribd.com]

- 3. Cochineal (Dactylopius coccus Costa) Pigment Extraction Assisted by Ultrasound and Microwave Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imbarex.com [imbarex.com]

- 5. mdpi.com [mdpi.com]

- 6. Cochineal: A Product of Nature – Harvard Museums of Science & Culture [hmsc.harvard.edu]

- 7. journals.ekb.eg [journals.ekb.eg]

- 8. preprints.org [preprints.org]

Methodological & Application

Application Note: Quantification of Carminic Acid in Food Products by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative determination of carminic acid in various food products. Carminic acid, the primary colorant in cochineal extract and carmine (E120), is a widely used natural red food dye.[1][2][3] The described method utilizes a reversed-phase C18 column with a photodiode array (PDA) detector, offering a reliable and efficient means of quantifying carminic acid for quality control and regulatory compliance. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation data.

Introduction

Carminic acid is an anthraquinone derivative that provides a vibrant red to orange hue and is used in a wide range of food and beverage products.[1][2][3] Accurate quantification of carminic acid is crucial for ensuring product consistency, meeting labeling requirements, and monitoring for potential allergic reactions in sensitive individuals.[4][5] High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of food additives like carminic acid due to its high resolution, sensitivity, and specificity.[6][7][8] This application note presents a robust HPLC-PDA method for the determination of carminic acid, adaptable to various food matrices.

Experimental

Instrumentation and Reagents

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., NovaPak C18, 4.6 x 150 mm, 5 µm) is commonly used.[6][8]

-

Reagents:

-

Carminic acid reference standard (Sigma-Aldrich or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Sodium hydroxide (analytical grade)

-

Hydrochloric acid (analytical grade)

-

Ammonium hydroxide (analytical grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis of carminic acid.

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile[4][5] |

| Gradient | Isocratic or gradient elution can be used. A common gradient is 15-30% B over 15 minutes. |

| Flow Rate | 1.0 mL/min[4][5] |

| Column Temperature | 30°C[4][5] |

| Injection Volume | 20 µL[8] |

| Detection | PDA detector, monitoring at 280 nm, 494 nm, or 520 nm[7][9][10] |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of carminic acid reference standard and dissolve it in 10 mL of 0.05 M NaOH.[6][8]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1.0 to 100 µg/mL.[6]

Sample Preparation

The sample preparation protocol varies depending on the food matrix.

For Low-Protein Samples (e.g., Beverages, Juices):

-

Inject the filtered sample directly into the HPLC system.

For High-Protein Samples (e.g., Yogurt, Milk): [2][3]

-

To 5 g of the homogenized sample, add 1 mL of 8 M NH4OH and vortex for 5 minutes.

-

Adjust the pH to 2 with 6 M HCl.

-

Centrifuge the sample at 5000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Inject the filtered supernatant into the HPLC system.

For Solid and Semi-Solid Samples (e.g., Candies, Jellies): [6][8]

-

Homogenize 5 g of the sample.

-

Extract the homogenized sample with 50 mL of 0.05 M NaOH.

-

Centrifuge the mixture at 5000 rpm for 15 minutes.

-

Filter the resulting solution through a 0.45 µm syringe filter.

-

Inject the filtered solution into the HPLC system.

Method Validation and Data

The described HPLC method has been validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the quantitative data from various studies.

Table 1: Linearity of Carminic Acid Quantification

| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| 1.0 - 100 | > 0.999 | [6] |

| 0.2 - 50 | > 0.9999 | [4][5] |

| 9.5 - 95.0 | 0.9988 | [9] |

Table 2: Recovery of Carminic Acid from Spiked Food Samples

| Food Matrix | Spiking Level (µg/g) | Recovery (%) | Reference |

| Various Foods | 10, 50, 100 | 90.4 - 96.2 | [6] |

| Yogurt | Not specified | 87.2 - 95.3 | [7] |

| Water | Not specified | 99 | [7] |

| Milk | Not specified | 96 | [7] |

Table 3: Method Sensitivity (LOD and LOQ)

| Parameter | Value (µg/mL) | Reference |

| Limit of Detection (LOD) | 0.4 | [6] |

| Limit of Quantification (LOQ) | 1.0 | [6] |

| Limit of Detection (LOD) | 0.05 (mg/kg) | [4][5] |

| Limit of Quantification (LOQ) | 0.15 (mg/kg) | [4][5] |

Visualizations

Caption: Experimental workflow for HPLC quantification of carminic acid.

Caption: Chemical structure of carminic acid.

Caption: Logical relationship of method validation parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of carminic acid in a variety of food matrices. The method is sensitive, accurate, and precise, making it suitable for routine quality control analysis and regulatory monitoring. The provided protocols and validation data can be readily adopted by researchers, scientists, and drug development professionals working with products containing carminic acid.

References

- 1. tandfonline.com [tandfonline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | CoLab [colab.ws]

- 4. pure.seoultech.ac.kr [pure.seoultech.ac.kr]

- 5. Validation and Monitoring of Carminic Acid using HPLC-DAD and LC-MS/MS in Processed Foods -Journal of Food Hygiene and Safety | Korea Science [koreascience.kr]

- 6. Quantitative determination of carmine in foods by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.ekb.eg [journals.ekb.eg]

- 9. Comparison of HPLC and Spectrophotometric Methods for Quantitative Analysis of Carminic Acid [spkx.net.cn]

- 10. csfarmacie.cz [csfarmacie.cz]

Protocol for Carmine Staining in Histological Sections

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carmine is a vibrant red natural dye derived from carminic acid, which is extracted from the cochineal insect, Dactylopius coccus.[1][2] In histology, carmine stains are classic and versatile tools used to visualize a variety of tissue components, including glycogen, nuclei, and mucins.[2][3] The specificity of the stain is determined by the formulation of the carmine solution and the mordant used, which is typically an aluminum salt.[2][4] This document provides detailed protocols for the most common carmine staining techniques used in histological studies: Best's Carmine for glycogen, Mayer's Carmalum for nuclei, and Acetocarmine for chromosome squashes.

The staining mechanism of carmine can vary depending on the target structure. For instance, glycogen is thought to be stained through hydrogen bonding with the carmine dye complex.[3][5][6] Nuclear and chromosome staining involves coordination bonds, potentially supplemented by hydrogen bonds, while acidic mucins react ionically with the carmine complex.[3][5]

Materials and Reagents

General Reagents

-

Paraffin-embedded tissue sections (4-6 µm)[7]

-

Fixatives (e.g., 10% Neutral Buffered Formalin, Carnoy's fixative)[8][9]

-

Xylene or xylene substitutes[7]

-

Ethanol (absolute, 95%, 80%, 70%)[7]

-

Distilled water

-

Mounting medium[10]

-

Coplin jars or staining dishes[11]

-

Microscope slides and coverslips

Specific Staining Solutions

The preparation of specific carmine staining solutions is critical for successful and reproducible results. The tables below outline the composition of the stock and working solutions for Best's Carmine, Mayer's Carmalum, and Acetocarmine methods.

Table 1: Composition of Best's Carmine Staining Solutions

| Solution Type | Component | Quantity | Reference |

| Stock Solution | Carmine | 2 g | [7][11][12] |

| Potassium Carbonate | 1 g | [7][11][12] | |

| Potassium Chloride | 5 g | [7][11][12] | |

| Distilled Water | 60 mL | [7][11][12] | |

| Ammonia (28%) | 20 mL | [7] | |

| Working Solution | Stock Solution | 2 parts | [9] |

| Ammonia (28%) | 1 part | [9] | |

| Methanol | 3 parts | [9] | |

| Differentiator | Absolute Ethanol | 20 mL | [11] |

| Methanol | 40 mL | [11] | |

| Distilled Water | 50 mL | [11] |

Table 2: Composition of Mayer's Carmalum (Alum Carmine) Staining Solution

| Component | Quantity | Reference |

| Carmine | 1 g | [1][8] |

| Potassium Alum (Aluminum Potassium Sulfate) | 2.5 g - 10 g | [1][8] |

| Distilled Water | 200 mL - 500 mL | [1][8] |

| Formaldehyde (37%) (optional preservative) | trace | [1] |

Table 3: Composition of Acetocarmine Staining Solution

| Component | Quantity | Reference |

| Carmine | 10 g | [13][14] |

| 45% Glacial Acetic Acid | 1 L | [13][14] |

| Ferric Chloride (10% solution, optional for intensification) | 5 mL per 100 mL of acetocarmine | [13][14] |

Experimental Protocols

The following protocols provide a step-by-step guide for performing carmine staining on histological sections.

General Tissue Preparation (for Paraffin Sections)

-

Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydration: Transfer slides through a descending series of ethanol concentrations:

-

Absolute ethanol, two changes, 3 minutes each.

-

95% ethanol, 3 minutes.

-

70% ethanol, 3 minutes.

-

-

Washing: Rinse slides in distilled water.[9]

Protocol 1: Best's Carmine Staining for Glycogen

This method is highly specific for the demonstration of glycogen in tissue sections.[15]

-

Nuclear Staining (Optional): Stain nuclei with an alum hematoxylin solution like Mayer's hemalum for 5-10 minutes. Rinse with distilled water.[9]

-

Carmine Staining: Place slides in Best's carmine working solution in a covered Coplin jar for 15-30 minutes.[10] Some protocols suggest an overnight incubation.[9][11]

-

Differentiation: Differentiate in Best's differentiator solution for a few seconds until glycogen granules are distinct and background staining is minimized.[10]

-

Washing: Rinse quickly in 70% ethanol.[10]

-

Dehydration: Dehydrate the sections through an ascending series of ethanol (95% and absolute).

-

Clearing: Clear in two changes of xylene.

-

Mounting: Mount with a resinous mounting medium.[10]

Expected Results:

Protocol 2: Mayer's Carmalum Staining for Nuclei

This protocol provides a sharp and clean nuclear stain and can be used as a counterstain.[8]

-

Staining: Following rehydration, immerse slides in Mayer's carmalum solution for 10-60 minutes, depending on the desired staining intensity.

-

Washing: Wash in distilled water for 5 minutes.[8]

-

Dehydration and Mounting: Dehydrate through an ascending series of ethanol (70%, 95%, absolute), clear in xylene, and mount.[8]

Expected Results:

-

Nuclei: Red

-

Cytoplasm: Light pink or colorless[12]

Protocol 3: Acetocarmine Staining for Chromosomes (Squash Preparation)

Acetocarmine is traditionally used for staining chromosomes in fresh or fixed tissue squashes.[14]

-

Fixation: Fix fresh tissue (e.g., root tips, anthers) in a suitable fixative like Carnoy's fluid.

-

Staining: Place the fixed tissue in a drop of 1% acetocarmine solution on a microscope slide for at least 30 minutes.[14]

-

Heating: Gently heat the slide over a flame to intensify the staining, but do not boil.

-

Squashing: Place a coverslip over the tissue and apply gentle pressure with your thumb between two layers of filter paper to squash the cells and spread the chromosomes.[14]

-

Sealing: Seal the edges of the coverslip with nail polish for temporary observation.

-

Observation: Observe under a microscope.

Expected Results:

-

Chromosomes: Deep red

Workflow and Diagrams

The general workflow for carmine staining of histological sections follows a standard histological procedure. The following diagram illustrates the key stages.

Caption: General workflow for carmine staining of paraffin-embedded histological sections.

Notes and Troubleshooting

-

Solution Stability: Best's carmine stock solution is stable for about two months when stored in a cool place.[7][11] The working solution should be made fresh.[10]

-

Alkalinity: The high alkalinity of Best's carmine solution may cause sections to detach from the slide. Ensure sections are well-adhered to the slide by baking.[11]

-

Differentiation: The differentiation step in Best's carmine staining is critical and should be monitored microscopically to avoid over-differentiating and loss of specific staining.

-

Fixation: While formalin fixation is suitable for demonstrating glycogen with Best's carmine, alcoholic fixatives are often recommended for critical applications as they may better preserve glycogen.[9][11]

-

Safety: Always consult the Safety Data Sheet (SDS) for each chemical before handling.[9] Staining procedures should be carried out in a well-ventilated area.

References

- 1. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 2. stainsfile.com [stainsfile.com]

- 3. The history, chemistry and modes of action of carmine and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Special Stains for Mucins and Glycogen [leicabiosystems.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biognost.com [biognost.com]

- 8. Carmine Alum Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. stainsfile.com [stainsfile.com]

- 10. medilines.com [medilines.com]

- 11. Best's Carmine Stock Solution - Delta Microscopies [deltamicroscopies.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. ACETOCARMINE STAINING [k-state.edu]

- 15. Staining Kit: Carmine Staining for Glycogen (after BEST) [morphisto.de]

Application Notes & Protocols: Extraction and Purification of Carminic Acid from Cochineal Insects

Introduction

Carminic acid is a potent, naturally occurring red colorant belonging to the anthraquinone glycoside family.[1][2] It is the primary coloring principle derived from the dried bodies of the female cochineal insect, Dactylopius coccus Costa.[1][3] These insects, which thrive on cacti of the Opuntia genus, produce carminic acid as a defense mechanism against predators.[4][5] The extracted pigment, known commercially as cochineal extract or carmine (the aluminum lake of carminic acid), is extensively utilized in the food, cosmetic, and pharmaceutical industries due to its vibrant and stable red hue.[1][4] Given the increasing restrictions on synthetic colorants, the demand for high-purity natural alternatives like carminic acid has grown significantly.[1][6]

This document provides detailed protocols for the extraction and purification of carminic acid from cochineal insects, tailored for researchers, scientists, and professionals in drug development. It covers both conventional and modern extraction techniques, purification procedures, and methods for analytical quantification.

Extraction Methodologies

The recovery of carminic acid is a complex process, with traditional industrial methods often suffering from low yields and reproducibility.[1][7] Modern techniques offer significant improvements in efficiency, yield, and sustainability.[8][9]

1. Conventional Aqueous Extraction

This traditional method involves boiling the dried insects in water, often with slight pH modification, to solubilize the carminic acid. While straightforward, it can be time-consuming and less efficient than modern alternatives.[8][9]

2. Advanced Extraction Techniques

To overcome the limitations of conventional methods, several advanced techniques have been developed:

-

Pressurized Liquid Extraction (PLE): Utilizes solvents (e.g., ethanol/water) at elevated temperatures and pressures to enhance extraction efficiency.[8]

-

Supercritical Fluid Extraction (SFE): Employs supercritical carbon dioxide as an environmentally benign solvent, offering high selectivity.[9] This technique works under mild conditions, preventing the degradation of biological products.[9]

-

Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to create cavitation, disrupting the insect's cell walls and enhancing solvent penetration, leading to higher yields and shorter extraction times.[10]

-

Microwave-Assisted Extraction (MAE): Leverages microwave energy to heat the solvent and insect matrix rapidly, accelerating the extraction process.[10]

These modern methods not only improve yields but can also reduce the use of toxic solvents and minimize the presence of allergenic proteins derived from the insects.[8][9]

Experimental Protocols

Protocol 1: Conventional Aqueous Extraction

This protocol outlines the traditional method for extracting carminic acid by boiling in an aqueous solution.

Materials and Equipment:

-

Dried cochineal insects

-

Grinder or mill

-

Deionized water

-

Reaction vessel with mechanical stirrer and heating mantle

-

Filtration apparatus (e.g., Buchner funnel with filter paper or 120-mesh sieve)

-

Beakers and other standard laboratory glassware

-

pH meter

Procedure:

-

Preparation: Weigh the desired amount of dried cochineal insects. For optimal results, grind the insects into a fine powder to increase the surface area for extraction.[4][11]

-

Extraction: Transfer the cochineal powder to a reaction vessel. Add deionized water in a solid-to-liquid ratio of approximately 1:15 (w/v).

-

Heating and Stirring: Heat the mixture to boiling (approximately 90-100°C) while maintaining vigorous mechanical stirring.[12] Continue boiling for 15-30 minutes to ensure maximum extraction of carminic acid.[12]

-

Solid-Liquid Separation: After boiling, allow the mixture to cool slightly. Filter the hot solution through a 120-mesh sieve or a Buchner funnel to separate the aqueous extract (containing carminic acid) from the solid insect residue.[12] The addition of a flocculant can aid in reducing turbidity.[12]

-

Repeat Extraction (Optional): To maximize yield, the retained solid residue can be subjected to a second or third extraction cycle by repeating steps 2-4.[6][11]

-

Combine Extracts: Pool the filtrates from all extraction cycles. This solution is the crude carminic acid extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol describes a more efficient, modern method using sonication.

Materials and Equipment:

-

Dried, powdered cochineal insects

-

Ethanol-water mixture (e.g., 50:50 v/v)

-

Ultrasonic bath or probe sonicator

-

Reaction vessel

-

Centrifuge and centrifuge tubes

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation: Weigh the dried, powdered cochineal insects and place them in a suitable reaction vessel.

-

Solvent Addition: Add the ethanol-water solvent mixture to the cochineal powder.

-

Sonication: Place the vessel in an ultrasonic bath or insert a sonicator probe. Sonicate the mixture for a specified duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 40-60°C). Optimal conditions may need to be determined empirically.[10]

-

Separation: After sonication, transfer the mixture to centrifuge tubes and centrifuge to pellet the solid insect debris.

-

Collection: Decant the supernatant, which contains the extracted carminic acid.

-

Purification: The resulting extract can be filtered to remove any remaining fine particles before proceeding to the purification stage.

Purification Protocol: Precipitation of Carmine Lake

This protocol details the most common purification method, which involves precipitating the carminic acid as an aluminum-calcium salt, known as carmine.[8][12]

Materials and Equipment:

-

Crude carminic acid extract

-

Citric acid or Hydrochloric acid (HCl)

-

Aluminum potassium sulfate (Alum) solution

-

Calcium chloride (CaCl₂) solution

-

Reaction vessel with heating and stirring capabilities

-

pH meter

-

Filtration apparatus

-

Drying oven

Procedure:

-

pH Adjustment: Transfer the crude carminic acid extract to a reaction vessel and heat it. Adjust the pH of the hot solution to between 5.0 and 5.5 by slowly adding citric acid or HCl.[12]

-

Precipitation: With continuous stirring, add appropriate amounts of alum and calcium chloride solutions to the pH-adjusted extract.[4][12]

-

Heating: Boil the treated mixture at 100°C for 15-20 minutes. During this time, the aluminum/calcium salt of carminic acid (carmine) will precipitate out of the solution.[12]

-

Filtration: Separate the red carmine precipitate from the solution by filtration.

-

Washing: Wash the collected precipitate with water to remove any soluble impurities.

-

Drying: Dry the purified carmine powder in an oven at a controlled temperature (e.g., 40-60°C) in a dark environment to prevent degradation.[4][13] The final product is a fine, uniform powder.[8]

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield and efficiency of carminic acid recovery. The following table summarizes quantitative data from various studies.

| Extraction Method | Solvent | Temperature (°C) | Time (min) | Yield (%) | Purity (%) | Reference(s) |

| Conventional (Aqueous) | Water | 100 | 15 - 30 | 17.8 - 23 | 52 | [10] |

| Conventional (Aqueous) | Water | 100 | 15 - 30 | ~23 | 62 | [12] |

| Conventional (Solid-Liquid) | Organic Solvents | N/A | N/A | 18.5 | N/A | [8] |

| Pressurized Liquid (PLE) | Methanol/Water | 100 | N/A | 42.4 | N/A | [8] |

| Supercritical Fluid (SFE) | CO₂ | N/A | N/A | 39.4 | N/A | [8] |

| Ultrasound-Assisted (UAE) | N/A | N/A | N/A | 49.2 | N/A | |

| Microwave-Assisted (MAE) | N/A | N/A | N/A | 40.9 | N/A | [10] |

N/A: Data not available in the cited sources.

Visualization of Workflows

Caption: Workflow for conventional carminic acid extraction and purification.

Caption: Workflow for modern ultrasound-assisted carminic acid extraction.

Analytical Quantification and Quality Control

Accurate quantification of carminic acid is crucial for quality control in commercial products. Several analytical methods are employed:

-

UV-Vis Spectroscopy: A straightforward method for quantifying carminic acid in extracts, typically measuring absorbance at around 490 nm.[6] The color of carminic acid is pH-dependent, shifting from orange to red and finally to purple as the pH increases.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a photodiode array (PDA) detector, is a robust method for separating and quantifying carminic acid, even in complex matrices like food and beverages.[14][15] It can also be used to identify related minor pigments and potential adulterants.[16]

-

Quantitative NMR (qNMR): This is an absolute quantification method that does not require a specific carminic acid reference standard of known purity.[17][18] It determines purity by comparing the signal intensity of the target molecule to an internal standard, providing high accuracy and traceability.[17][19]

Conclusion

The extraction and purification of carminic acid from cochineal insects is a well-established process with significant industrial applications. While conventional aqueous extraction methods are still in use, modern techniques such as Ultrasound-Assisted Extraction offer substantially higher yields and greater efficiency. The purification of carminic acid is most commonly achieved by precipitating it as a carmine lake, yielding a stable, high-purity powder. The selection of an appropriate extraction and purification strategy, combined with rigorous analytical quality control, is essential for producing a high-quality natural colorant suitable for the food, pharmaceutical, and cosmetic industries.

References

- 1. scispace.com [scispace.com]

- 2. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SCI News - Cochineal, a red dye from bugs, moves to the lab [soci.org]

- 4. imbarex.com [imbarex.com]

- 5. researchgate.net [researchgate.net]

- 6. smbb.mx [smbb.mx]

- 7. journals.ekb.eg [journals.ekb.eg]

- 8. cic.cn.umich.mx [cic.cn.umich.mx]

- 9. Researchers offer improved methods for carmine extraction [foodnavigator.com]

- 10. Cochineal (Dactylopius coccus Costa) Pigment Extraction Assisted by Ultrasound and Microwave Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. botanicalcolors.com [botanicalcolors.com]

- 12. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

- 13. scribd.com [scribd.com]

- 14. tandfonline.com [tandfonline.com]

- 15. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | CoLab [colab.ws]

- 16. researchgate.net [researchgate.net]

- 17. [Absolute quantification of carminic acid in cochineal extract by quantitative NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Application of qNMR. Part 2:Quantification of carminic acid in cochineal extract | Applications Notes | JEOL Ltd. [jeol.com]

Application Notes and Protocols: Carminic Acid as a Vital Stain in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carminic acid, a hydroxyanthraquinone C-glucoside, is a natural red dye extracted from the cochineal insect, Dactylopius coccus. In cell biology, its derivative, carmine (an aluminum or calcium-aluminum lake of carminic acid), has a long history as a histological stain for glycogen, nuclei, and mucins in fixed tissues[1][2]. More recently, the intrinsic properties of carminic acid and its fluorescent capabilities have garnered interest in its potential application as a vital stain for living cells. These notes provide a comprehensive overview of the applications, protocols, and underlying mechanisms of carminic acid in cell staining.

Carminic acid's utility in biological staining is primarily dependent on its formulation. It is often used with a mordant, such as aluminum or iron, to form a chelate complex that facilitates binding to tissue components[1]. The specificity of the staining is determined by the preparation of the staining solution and the pH[3].

Chemical Properties and Staining Mechanisms

Carminic acid is the primary coloring agent in carmine preparations[1]. The staining mechanism varies depending on the target molecule and the formulation of the dye[3][4]:

-

Nuclear and Chromosome Staining: Staining of nuclei and chromosomes is achieved through coordination bonds, potentially supplemented by hydrogen bonds, between the carmine-mordant complex and the phosphate groups of DNA[3][4].

-

Glycogen Staining: The binding to glycogen is mediated by hydrogen bonding[3][4].

-

Mucin Staining: Acidic mucins are stained via ionic interactions with the carmine complex[3].

The quality and purity of the carminic acid or carmine can significantly impact staining results, with batch-to-batch variability being a known issue[3][4]. Spectrophotometric analysis can be employed to assess the relative purity and identity of the dye.

Quantitative Data

The following tables summarize the key quantitative properties of carminic acid and its derivatives.

Table 1: Spectrophotometric Properties of Cochineal Derivatives

| Dye | pH | λmax (nm) | Reference(s) |

| Carminic Acid | 1.9 - 2.1 | 490 - 500 | [5] |

| Carmine | 12.5 - 12.6 | 530 - 535 | [5] |

| 4-Aminocarminic Acid | 1.9 - 2.1 | 525 - 530 | [5] |

Table 2: Physicochemical Properties of Carminic Acid

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₂₀O₁₃ | [1][6] |

| Molecular Weight | 492.4 g/mol | [1] |

| C.I. Number | 75470 | [1][6] |

| C.I. Name | Natural Red 4 | [1][6] |

| Solubility | Soluble in water and ethanol | [1] |

Experimental Protocols

Protocol 1: Best's Carmine for Glycogen Staining (Histological)

This protocol is intended for the staining of glycogen in paraffin-embedded tissue sections.

Reagents:

-

Carmine (C.I. 75470)

-

Potassium Carbonate

-

Potassium Chloride

-

Ammonia

-

Methanol

-

Ethanol

Solutions:

-

Best's Carmine Stock Solution:

-

Add 2 g of carmine, 1 g of potassium carbonate, and 5 g of potassium chloride to 60 mL of distilled water.

-

Boil gently for 5 minutes, being cautious of foaming[3].

-

Cool the solution and add 20 mL of concentrated ammonia[3].

-

This stock solution is stable for approximately 2 months when stored in a cool, dark place.

-

-

Best's Carmine Working Solution:

-

Filter the stock solution.

-

Mix 20 mL of the filtered stock solution with 30 mL of ammonia and 30 mL of methanol[3].

-

-

Differentiating Solution:

-

Mix 80 mL of ethanol, 40 mL of methanol, and 100 mL of distilled water[3].

-

Procedure:

-

Deparaffinize and rehydrate paraffin-embedded tissue sections through a graded series of ethanol to distilled water.

-

Stain with the working carmine solution for 20-30 minutes.

-

Rinse briefly in the differentiating solution.

-

Dehydrate through a graded series of ethanol.

-

Clear in xylene and mount with a suitable mounting medium.

Expected Results: Glycogen will be stained a bright red, while nuclei will be stained a light red or remain unstained.

Protocol 2: Provisional Protocol for Vital Staining of Cultured Cells

Disclaimer: This is a provisional protocol based on the known properties of carminic acid. Researchers should perform thorough validation and optimization, particularly regarding cytotoxicity, for their specific cell type and experimental conditions.

Objective: To stain living cells with carminic acid for visualization by bright-field or fluorescence microscopy.

Materials:

-

Carminic Acid (C.I. 75470)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell Culture Medium appropriate for the cell line

-

Cultured cells on coverslips or in imaging-compatible plates

-

Cytotoxicity assay kit (e.g., MTT, PrestoBlue)

Proposed Staining Solution Preparation:

-

Prepare a 1 mg/mL stock solution of carminic acid in sterile PBS.

-

Further dilute the stock solution in complete cell culture medium to achieve a range of final working concentrations for testing (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL).